methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-methyl-1H-indole-3-carboxylic acid under acidic conditions to form the indeno[1,2-b]pyridine core. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indeno[1,2-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
Methyl 5-hydroxy-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target molecules .
Properties
Molecular Formula |
C22H16F3NO3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C22H16F3NO3/c1-11-16(21(28)29-2)17(12-7-9-13(10-8-12)22(23,24)25)18-19(26-11)14-5-3-4-6-15(14)20(18)27/h3-10,17,26H,1-2H3 |
InChI Key |
SECFRAVOAJKANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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